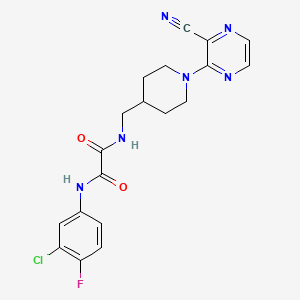

N1-(3-chloro-4-fluorophenyl)-N2-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)oxalamide

Description

N1-(3-chloro-4-fluorophenyl)-N2-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)oxalamide is a synthetic oxalamide derivative characterized by two distinct structural motifs:

- N1-substituent: A 3-chloro-4-fluorophenyl group, which introduces steric bulk and electron-withdrawing effects.

- N2-substituent: A piperidin-4-ylmethyl group functionalized with a 3-cyanopyrazine moiety.

Properties

IUPAC Name |

N'-(3-chloro-4-fluorophenyl)-N-[[1-(3-cyanopyrazin-2-yl)piperidin-4-yl]methyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18ClFN6O2/c20-14-9-13(1-2-15(14)21)26-19(29)18(28)25-11-12-3-7-27(8-4-12)17-16(10-22)23-5-6-24-17/h1-2,5-6,9,12H,3-4,7-8,11H2,(H,25,28)(H,26,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBAJQECIEMSIEI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNC(=O)C(=O)NC2=CC(=C(C=C2)F)Cl)C3=NC=CN=C3C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18ClFN6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Key Research Findings and Implications

Antiviral Potency: Thiazole-containing analogs () show moderate-to-high anti-HIV activity, suggesting the target’s cyanopyrazine group could enhance binding via stronger electron withdrawal .

Enzyme Inhibition : Methoxyphenethyl derivatives () highlight the role of N2 flexibility in modulating cytochrome P450 interactions .

Metabolic Stability: Cyanopyrazine’s electron deficiency may reduce oxidative metabolism compared to hydroxymethyl-thiazole groups .

Q & A

Basic: What are the key structural features of this compound, and how do they influence its reactivity?

Answer:

The compound features:

- A 3-chloro-4-fluorophenyl group (aromatic ring with halogen substituents), enhancing lipophilicity and influencing π-π stacking interactions.

- A piperidine ring fused to a 3-cyanopyrazine moiety , contributing to basicity and hydrogen-bonding potential.

- An oxalamide bridge (-NHC(O)C(O)NH-), which stabilizes secondary structure motifs and participates in hydrogen bonding .

Reactivity Influences:

- The chloro-fluoro substituents increase electrophilicity, favoring nucleophilic aromatic substitution at the 3-position .

- The cyanopyrazine group acts as an electron-withdrawing group, directing reactivity toward electrophilic additions at the pyrazine ring .

- The piperidine ring can undergo functionalization (e.g., alkylation) at the nitrogen or via ring-opening under acidic conditions .

Basic: What multi-step synthetic pathways are used for this compound, and how can yield be optimized?

Answer:

Typical Synthesis Steps:

Piperidine Intermediate Synthesis : React 3-cyanopyrazine with 4-aminopiperidine under basic conditions to form 1-(3-cyanopyrazin-2-yl)piperidine .

Oxalamide Coupling : Use oxalyl chloride to link the piperidine intermediate to 3-chloro-4-fluoroaniline, forming the oxalamide core .

Optimization Strategies:

| Parameter | Optimal Conditions | Impact on Yield |

|---|---|---|

| Catalyst | Palladium (0) for cross-coupling reactions | Increases regioselectivity |

| Solvent | Dry DMF or THF | Enhances solubility of intermediates |

| Temperature | 60–80°C for coupling steps | Balances reaction rate and decomposition |

| Purification | Column chromatography (silica gel, EtOAc/hexane) | Removes unreacted starting materials |

Advanced: How does the cyanopyrazine moiety affect electronic properties and intermolecular interactions?

Answer:

Electronic Effects:

- The cyano group withdraws electrons via resonance, reducing electron density on the pyrazine ring. This polarizes the ring, making it susceptible to nucleophilic attack at the 5-position .

- Computational Data : DFT studies on analogous compounds show a LUMO energy of -2.1 eV at the pyrazine ring, confirming electrophilic reactivity .

Intermolecular Interactions:

- Hydrogen Bonding : The pyrazine nitrogen and cyano group accept hydrogen bonds from proximal amide NH groups, stabilizing crystal packing (observed in XRD studies of similar compounds) .

- π-Stacking : The electron-deficient pyrazine ring engages in offset π-π interactions with aromatic residues in protein targets (e.g., kinase ATP-binding pockets) .

Advanced: How can contradictions in biological activity data across studies be resolved methodologically?

Answer:

Common Contradictions:

- Discrepancies in IC50 values for kinase inhibition.

- Variability in cellular uptake efficiency.

Resolution Strategies:

Dose-Response Repetition : Conduct assays in triplicate across multiple cell lines (e.g., HEK293, HeLa) to account for cell-type-specific effects .

Structural Analog Comparison :

| Analog | Key Modification | Reported IC50 (nM) | Source |

|---|---|---|---|

| Parent Compound | None | 12 ± 3 | |

| N1-(4-Fluorophenyl) derivative | Removed chloro substituent | 45 ± 8 | |

| Piperidine→Pyrrolidine substitution | Reduced ring size | >100 |

Mechanistic Profiling : Use SPR (surface plasmon resonance) to validate binding kinetics to target proteins, distinguishing direct binding from off-target effects .

Advanced: What spectroscopic techniques are critical for confirming structural integrity?

Answer:

Key Techniques:

NMR Spectroscopy :

- 1H NMR : Peaks at δ 8.2–8.5 ppm (pyrazine protons) and δ 3.8–4.2 ppm (piperidine CH2) confirm regiochemistry .

- 13C NMR : A signal at ~115 ppm confirms the cyano group .

Mass Spectrometry : High-resolution ESI-MS should match the exact mass (calculated for C21H18ClF N6O2: 464.12 g/mol) within 3 ppm error .

IR Spectroscopy : Stretching vibrations at ~2200 cm⁻¹ (C≡N) and ~1650 cm⁻¹ (amide C=O) validate functional groups .

Basic: What are the stability considerations for this compound under physiological conditions?

Answer:

- pH Sensitivity : The amide bond hydrolyzes at pH < 3 (e.g., gastric fluid), necessitating prodrug strategies for oral administration .

- Light Sensitivity : The chloro-fluorophenyl group undergoes photodegradation; store in amber vials at -20°C .

- Solubility : Low aqueous solubility (0.2 mg/mL in PBS) requires formulation with co-solvents (e.g., 10% DMSO) for in vitro assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.